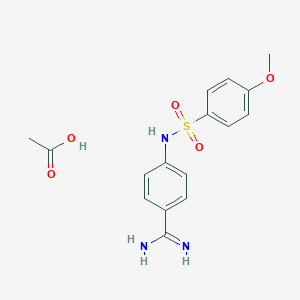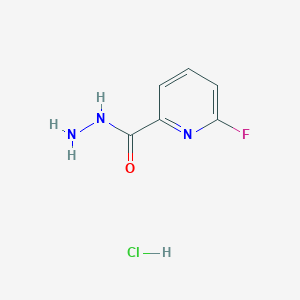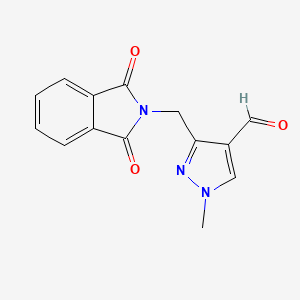![molecular formula C7H9Br2NS B2528673 2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide CAS No. 733757-75-0](/img/structure/B2528673.png)
2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide
Descripción general
Descripción
2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide is a chemical compound with the molecular formula C₇H₈BrNS·HBr It is a brominated derivative of thieno[3,2-c]pyridine, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Research in the realm of organic synthesis often explores the utility of heterocyclic compounds, like pyridine derivatives, as intermediates or catalysts in the synthesis of complex molecules. The review by Parmar et al. (2023) emphasizes the significance of hybrid catalysts, including organocatalysts and metal catalysts, in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which share structural similarities with the thieno[3,2-c]pyridine framework (Parmar, Vala, & Patel, 2023). This suggests potential applications of 2-bromo-thieno[3,2-c]pyridine derivatives in catalyzing or mediating reactions leading to bioactive or structurally complex molecules.
Medicinal Chemistry and Drug Design
In the field of medicinal chemistry, the structural motifs similar to 2-bromo-thieno[3,2-c]pyridine are explored for their potential biological activities. Alshamrani's review (2023) on pyridine-based Cu(II) complexes as potent anticancer agents highlights the broad biological activities of pyridine derivatives, including anticancer, anti-inflammatory, and antibacterial effects (Alshamrani, 2023). The ability to form stable complexes with metals like Cu(II) could be indicative of the potential utility of 2-bromo-thieno[3,2-c]pyridine hydrobromide in developing new therapeutic agents.
Environmental and Material Sciences
Another area of interest involves the environmental and material science applications of brominated organic compounds. Inorganic bromine compounds, similar in some respects to organic bromides, play significant roles in atmospheric chemistry, particularly in the marine boundary layer, affecting ozone processing and atmospheric chemistry dynamics (Sander et al., 2003). While this research focuses on inorganic species, it underscores the broader environmental significance of bromine-containing compounds, potentially extending to the study of organic bromides like 2-bromo-thieno[3,2-c]pyridine hydrobromide in understanding atmospheric reactions or as precursors in the synthesis of environmentally relevant materials.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide typically involves the bromination of thieno[3,2-c]pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The process involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K₂CO₃) or cesium carbonate
Propiedades
IUPAC Name |
2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS.BrH/c8-7-3-5-4-9-2-1-6(5)10-7;/h3,9H,1-2,4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICGSUAGXSIQQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2528590.png)
![N-(3-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2528592.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2528594.png)



![6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2528601.png)
![5-(2-Ethoxyethyl)-1,3-dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2528603.png)


![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2528608.png)
![4-Bromo-2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2528609.png)
![1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine](/img/structure/B2528612.png)
![N-(3-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2528613.png)
